Physico-chemical properties of 2-Methyl-1,3,2-dioxaborinane
Physico-chemical properties of 2-Methyl-1,3,2-dioxaborinane
An In-depth Technical Guide to the Physico-chemical Properties of 2-Methyl-1,3,2-dioxaborinane
Introduction
2-Methyl-1,3,2-dioxaborinane is an organoboron compound featuring a six-membered ring containing two oxygen atoms, one boron atom, and three carbon atoms. This heterocyclic compound belongs to the family of boronic esters, which are widely recognized for their versatility as intermediates in modern organic synthesis. The presence of the B-O-C linkages imparts unique reactivity and stability to the molecule, making it a subject of interest for researchers in synthetic chemistry and drug development. This guide provides a comprehensive overview of its core physico-chemical properties, synthesis, handling, and potential applications, offering field-proven insights for scientific professionals. The incorporation of boron into organic frameworks is a key strategy for creating diverse molecular architectures, often by replacing a C-C unit with its isoelectronic B-N unit, highlighting the significance of understanding foundational boron heterocycles like 2-Methyl-1,3,2-dioxaborinane.[1]
Molecular Structure and Identification
The fundamental structure of 2-Methyl-1,3,2-dioxaborinane consists of a 1,3,2-dioxaborinane ring substituted with a methyl group on the boron atom. This arrangement is crucial for its chemical behavior.
Caption: Molecular structure of 2-Methyl-1,3,2-dioxaborinane.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 2-methyl-1,3,2-dioxaborinane |
| Molecular Formula | C4H9BO2 |
| Molar Mass | 99.92 g/mol [2] |
Core Physico-chemical Properties
The physical and chemical properties of 2-Methyl-1,3,2-dioxaborinane dictate its behavior in various chemical environments and are essential for designing synthetic routes and ensuring safe handling.
Table 2: Key Physico-chemical Data
| Property | Value | Source |
|---|---|---|
| Density | 0.90 ± 0.1 g/cm³ (Predicted) | [2] |
| Boiling Point | 44-46 °C at 30 Torr | [2] |
| Flash Point | 17.222 °C | [2] |
| Appearance | Colorless liquid (typical for similar compounds) | N/A |
Spectroscopic Characterization
The structural elucidation of 2-Methyl-1,3,2-dioxaborinane and related compounds relies heavily on spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹¹B NMR are critical for confirming the structure. In ¹H NMR, one would expect to see characteristic signals for the methyl group protons attached to boron and the methylene protons of the propanediol backbone. For example, in related dioxaborolane structures, the protons of the ring system and substituent groups show distinct chemical shifts that are used for verification.[3]
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Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula C₄H₉BO₂.
Synthesis Protocol: Esterification of Methylboronic Acid
The most common and trusted method for synthesizing 2-Methyl-1,3,2-dioxaborinane is the direct esterification of methylboronic acid with 1,3-propanediol. This reaction is typically performed with the removal of water to drive the equilibrium towards the product.
Causality Behind Experimental Choices:
-
Solvent : A non-polar solvent like dichloromethane or toluene is often used to facilitate the removal of water via azeotropic distillation (in the case of toluene) or through the use of a drying agent.
-
Drying Agent : Anhydrous magnesium sulfate (MgSO₄) is a common choice to sequester the water byproduct, pushing the reaction to completion.[4]
-
Inert Atmosphere : The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) because boronic acids and their esters can be sensitive to oxidation and moisture.
Step-by-Step Methodology
-
Setup : A flame-dried round-bottomed flask is equipped with a magnetic stir bar and an argon inlet.
-
Reagent Addition : To the flask, add methylboronic acid (1.0 equivalent).
-
Dissolution : Add dry dichloromethane to dissolve the boronic acid.
-
Diol and Drying Agent : Add 1,3-propanediol (1.05 equivalents) and anhydrous magnesium sulfate (1.0 equivalent) to the solution.
-
Reaction : Stir the heterogeneous mixture at room temperature for 12-16 hours under an argon atmosphere.
-
Workup : Filter the reaction mixture to remove the magnesium sulfate.
-
Purification : Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation under reduced pressure.
Caption: General workflow for the synthesis of 2-Methyl-1,3,2-dioxaborinane.
Reactivity, Stability, and Handling
Stability
2-Methyl-1,3,2-dioxaborinane, like many boronic esters, is sensitive to moisture. The B-O bond can undergo hydrolysis when exposed to water, reverting the compound back to methylboronic acid and 1,3-propanediol. Therefore, it is crucial to handle and store the compound under anhydrous conditions.[5] For long-term storage, it is recommended to keep it in a tightly sealed container under an inert gas in a refrigerator.[5][6]
Reactivity and Applications
Dioxaborinanes and related dioxaborolanes are extensively used in organic synthesis. Their primary applications include:
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Protecting Groups : The dioxaborinane moiety can serve as a protecting group for diols.
-
Suzuki-Miyaura Cross-Coupling : While less common than their pinacol ester counterparts, cyclic boronic esters can participate in palladium-catalyzed cross-coupling reactions to form C-C bonds, a cornerstone of modern drug discovery and materials science.
-
Intermediates in Synthesis : They are valuable intermediates for creating more complex organoboron compounds. For instance, related dioxaborolanes are used to perform direct borocyclopropanation reactions.[7]
Safety and Handling Protocols
As a Senior Application Scientist, ensuring laboratory safety is paramount. The handling of 2-Methyl-1,3,2-dioxaborinane requires adherence to standard safety protocols for flammable and potentially irritating chemicals.
Personal Protective Equipment (PPE)
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[6][8]
-
Skin Protection : Wear suitable protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[6][8]
-
Respiratory Protection : Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[6][8]
Storage and Incompatibilities
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area away from heat and ignition sources.[5][6][8] Refrigeration is often recommended.[5][6]
-
Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[8] It is also crucial to protect the compound from moisture.[5]
First-Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]
-
Inhalation : Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen.[6]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical aid.[6]
Conclusion
2-Methyl-1,3,2-dioxaborinane is a foundational organoboron compound whose physico-chemical properties make it a useful building block in organic synthesis. A thorough understanding of its structure, reactivity, and stability, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development. The insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary technical knowledge to confidently work with this versatile chemical intermediate.
References
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ChemBK. (n.d.). 2-Methyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Request for Quotation. Retrieved from [Link]
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ChemBK. (n.d.). 1,3,2-Dioxaborinane, 2-methyl-. Retrieved from [Link]
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Chemsrc. (2024, January 2). CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]
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Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Retrieved from [Link]
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ResearchGate. (n.d.). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. Retrieved from [Link]
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Liu, S. Y., et al. (n.d.). Recent Advances in Azaborine Chemistry. National Institutes of Health. Retrieved from [Link]
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